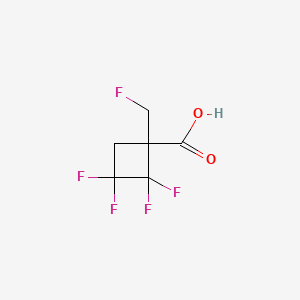![molecular formula C21H24N6O5 B13467531 3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13467531.png)
3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azidohexyl group, a phenylamino group, and a piperidine-dione core, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine-Dione Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylamino Group: This step often involves a nucleophilic substitution reaction where an amine group is introduced to the aromatic ring.
Attachment of the Azidohexyl Group: This is usually done through an azidation reaction, where an azide group is introduced to the hexyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the azido group, converting it to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific proteins or pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, allowing for the attachment of various functional groups. The phenylamino group can interact with proteins, potentially inhibiting their function. The piperidine-dione core provides structural stability and can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares the piperidine-dione core but lacks the azidohexyl and phenylamino groups.
Lenalidomide: Similar to thalidomide but with additional functional groups that enhance its activity.
Pomalidomide: Another derivative of thalidomide with modifications that improve its efficacy.
Uniqueness
3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione is unique due to the presence of the azidohexyl group, which allows for versatile chemical modifications. This makes it a valuable compound for research applications where specific functionalization is required.
Properties
Molecular Formula |
C21H24N6O5 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[3-[3-(6-azidohexoxy)anilino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C21H24N6O5/c22-26-23-10-3-1-2-4-11-32-15-7-5-6-14(12-15)24-16-13-19(29)27(21(16)31)17-8-9-18(28)25-20(17)30/h5-7,12-13,17,24H,1-4,8-11H2,(H,25,28,30) |
InChI Key |
OCMFBTOMIQKAGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NC3=CC(=CC=C3)OCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[3.1.1]heptan-4-one](/img/structure/B13467455.png)
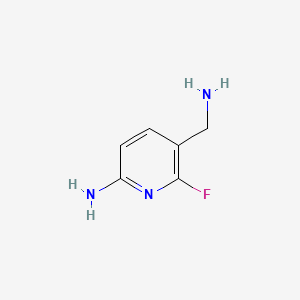
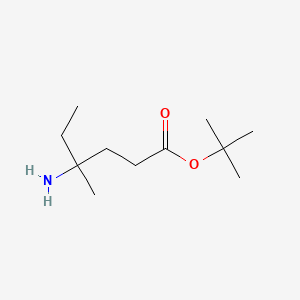
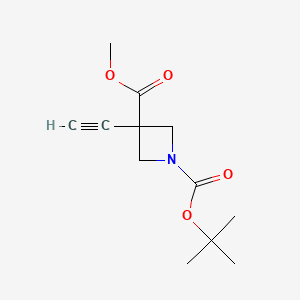
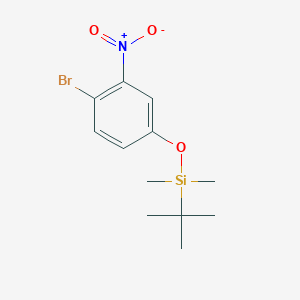
![Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13467488.png)
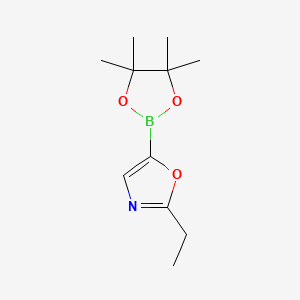


![1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1'-cyclobutane] hydrochloride](/img/structure/B13467509.png)
![1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde](/img/structure/B13467515.png)
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
